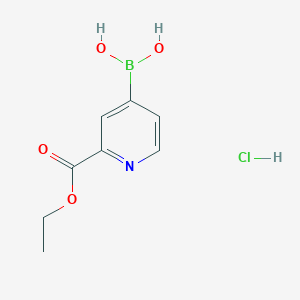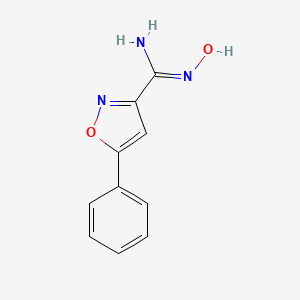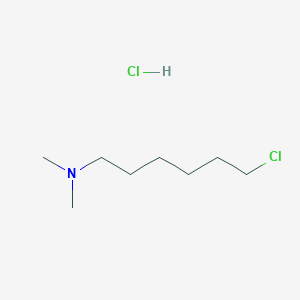
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a pyridine ring and a boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . These methods provide efficient routes to the desired boronic acid derivative under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
科学的研究の応用
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid group transfers to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity and applications.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: A boronic ester used in organic synthesis.
Uniqueness
(2-(Ethoxycarbonyl)pyridin-4-yl)boronic acid hydrochloride is unique due to its ethoxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent for the synthesis of complex molecules that require specific functional groups.
特性
CAS番号 |
741709-71-7 |
|---|---|
分子式 |
C8H11BClNO4 |
分子量 |
231.44 g/mol |
IUPAC名 |
(2-ethoxycarbonylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)7-5-6(9(12)13)3-4-10-7;/h3-5,12-13H,2H2,1H3;1H |
InChIキー |
YSRXNLBUPKOAJE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C(=O)OCC)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)













